5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC14529855
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN5O |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 5-amino-N-benzyl-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H16ClN5O/c18-14-8-4-7-13(9-14)11-23-16(19)15(21-22-23)17(24)20-10-12-5-2-1-3-6-12/h1-9H,10-11,19H2,(H,20,24) |
| Standard InChI Key | VQLCCTYPTAFVPP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Introduction
5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely utilized in medicinal chemistry due to their potential therapeutic effects. This compound is particularly noted for its applications in enzyme inhibition and receptor modulation, making it a valuable building block in drug development and material science.
Synthesis
The synthesis of 5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step processes that include cycloaddition reactions, nucleophilic substitutions, and amidation techniques. For industrial production, optimizing these synthetic routes is crucial to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis platforms, and advanced purification methods like chromatography are employed to enhance efficiency.
Biological Activity and Applications
Triazole derivatives, including 5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, are known for their potential therapeutic effects. They can act as enzyme inhibitors or receptor modulators, which makes them valuable in drug development. The precise biological pathways depend on the target involved and the biological context.
| Application | Description |
|---|---|
| Enzyme Inhibition | Binding to active sites to inhibit enzyme activity |
| Receptor Modulation | Acting as agonists or antagonists to modulate receptor activity |
| Drug Development | Used as building blocks due to their therapeutic potential |
Research Findings and Future Directions
Research on triazole derivatives highlights their versatility in both medicinal chemistry and material science applications. The ability to modify the structure of these compounds allows for enhancements in biological activity and chemical reactivity. Future studies may focus on optimizing synthesis methods and exploring new biological targets for these compounds.
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